N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N,N-Diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused benzothienopyrimidine core. The structure includes a tetrahydrobenzothiophene ring annulated to a pyrimidine ring, with a 6-methyl substituent on the tetrahydrobenzothiophene moiety and N,N-diethylamine at position 4 of the pyrimidine. This compound is synthesized via cyclocondensation of substituted thiophene precursors followed by functionalization with diethylamine under nucleophilic substitution conditions . Its structural complexity and substitution pattern make it a candidate for biological evaluation, particularly in anticancer and antimicrobial studies.
Properties
IUPAC Name |
N,N-diethyl-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-4-18(5-2)14-13-11-8-10(3)6-7-12(11)19-15(13)17-9-16-14/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBFONFZIXQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C3=C(CCC(C3)C)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the class of benzothienopyrimidines. This compound exhibits a unique bicyclic structure that combines elements of benzothiophene and pyrimidine, which may confer specific biological activities relevant in medicinal chemistry. Understanding its biological activity is crucial for potential therapeutic applications.
The molecular formula of N,N-diethyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is C15H21N3S, with a molecular weight of 275.41 g/mol. The structural features include diethyl and methyl substituents that enhance its solubility and bioavailability compared to other compounds in its class.
Biological Activity
Research indicates that compounds within the benzothienopyrimidine class exhibit various biological activities such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : The compound's structure allows interaction with key biological pathways involved in tumorigenesis.
- Kinase Inhibition : Related compounds have been identified as inhibitors of PIM kinases, which are implicated in cancer progression.
Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| N,N-diethyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine | Potential anticancer and antimicrobial | |
| 5-Methyl-5H-benzothieno[2,3-d]pyrimidin-4-one | Antimicrobial | |
| 7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one | Anticancer |
The biological activity of N,N-diethyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.
- Interaction with Cellular Targets : These interactions can disrupt signaling pathways that lead to cancer cell growth.
- Antioxidant Properties : Some studies suggest that benzothienopyrimidine derivatives may exhibit antioxidant effects that protect against cellular damage.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that benzothienopyrimidine derivatives inhibited the growth of cancer cells in vitro by targeting specific kinases involved in cell cycle regulation. The IC50 values for these compounds were reported in the nanomolar range .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of various benzothienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The benzothieno[2,3-d]pyrimidine scaffold is versatile, with modifications at positions 2, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Notes:
- Core Heterocycle: The benzothieno[2,3-d]pyrimidine core (target compound) exhibits greater lipophilicity compared to furo[2,3-d]pyrimidine derivatives (e.g., compound in row 5), impacting membrane permeability .
- Methylation at Position 6 : The 6-methyl group in the target compound may restrict ring puckering, stabilizing the tetrahydrobenzothiophene conformation and improving metabolic stability .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, and how are intermediates purified?
- Methodology :
- Step 1 : Begin with the condensation of a thiophene precursor (e.g., tetrahydrobenzothiophene) with a pyrimidine scaffold. Substituents like diethylamine and methyl groups are introduced via nucleophilic substitution or reductive amination .
- Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates. Monitor purity via TLC (Rf values typically 0.10–0.30 in non-polar solvents) .
- Step 3 : Final purification via recrystallization from ethanol or dichloromethane to achieve >95% purity. Validate using HPLC and 1H NMR (e.g., δ 1.2–1.4 ppm for diethyl groups, δ 2.5 ppm for methyl groups) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm for benzothieno-pyrimidine core), methyl groups (δ 2.1–2.5 ppm), and diethylamino protons (δ 1.1–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns using ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve crystal structures with SHELX software (e.g., SHELXL for refinement) to validate stereochemistry and hydrogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Step 1 : Synthesize analogs by varying substituents (e.g., replacing diethylamine with morpholine or piperidine) to assess electronic and steric effects .
- Step 2 : Evaluate in vitro bioactivity (e.g., antimicrobial assays via MIC testing, enzyme inhibition assays) .
- Step 3 : Use computational docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like kinases or DNA gyrase .
- Key Consideration : Correlate logP values (measured via HPLC) with cellular permeability .
Q. What strategies resolve contradictions in crystallographic data between synthetic batches?
- Approach :
- Step 1 : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter crystallization kinetics. Use polar solvents like DMF to stabilize polymorphs .
- Step 2 : Employ synchrotron radiation for high-resolution data collection. Refine using SHELXL with anisotropic displacement parameters .
- Step 3 : Cross-validate with solid-state NMR to detect amorphous vs. crystalline impurities .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- Protocol :
- Step 1 : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
- Step 2 : Identify metabolites using high-resolution MS (Q-TOF) and compare fragmentation patterns to synthetic standards .
- Step 3 : Calculate half-life (t1/2) and intrinsic clearance (CLint) to guide lead optimization .
Methodological Challenges & Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Challenges :
- Low yields due to steric hindrance during cyclization.
- Solution : Optimize microwave-assisted synthesis for faster kinetics and higher purity .
- Purification Issues :
- Co-elution of byproducts in column chromatography.
- Solution : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Analysis :
- Electron-donating groups (e.g., methyl) increase nucleophilicity at the pyrimidine N4 position, facilitating SNAr reactions .
- Electron-withdrawing groups (e.g., chloro) enhance electrophilicity but may require Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
